molecular formula C10H8IN B15064331 7-Iodonaphthalen-2-amine

7-Iodonaphthalen-2-amine

Cat. No.: B15064331
M. Wt: 269.08 g/mol
InChI Key: GBYNBYQDLOEUIB-UHFFFAOYSA-N
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Description

7-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-2-amine typically involves the iodination of naphthalen-2-amine. One common method is the Sandmeyer reaction, where naphthalen-2-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Iodonaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Nitro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Iodonaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodonaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may also participate in signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

  • 3-Iodonaphthalen-2-amine
  • 2-Iodonaphthalen-1-amine
  • 4-Iodonaphthalen-1-amine

Comparison: 7-Iodonaphthalen-2-amine is unique due to the specific positioning of the iodine and amine groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the 7-position iodine substitution may result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

7-iodonaphthalen-2-amine

InChI

InChI=1S/C10H8IN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2

InChI Key

GBYNBYQDLOEUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)N

Origin of Product

United States

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